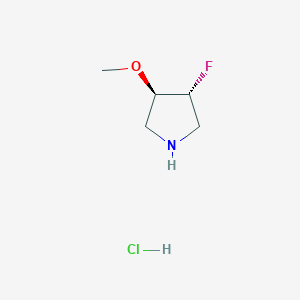

反式-4-氟-3-甲氧基吡咯烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of trans-4-Fluoro-3-methoxypyrrolidine derivatives has been explored through various synthetic routes. A notable method involves the double fluorination of N-protected 4-hydroxyproline derivatives, yielding N-protected 4-fluoropyrrolidine-2-carbonyl fluorides in high yield. These intermediates can then be transformed into valuable derivatives like 4-fluoropyrrolidine-2-carboxamides and -carbonitriles, among others, demonstrating the versatility of fluorinated pyrrolidine synthons in medicinal chemistry applications (Singh & Umemoto, 2011).

Molecular Structure Analysis

Molecular structure analyses of fluoropyrrolidine derivatives reveal the conformational preferences influenced by the fluorine atom and other substituents. For instance, the crystal and molecular structure analysis of dibromopyrrolidine derivatives provides insights into the conformational behavior of similar fluorinated compounds, showing preferences that can affect their reactivity and interaction with biological targets (Bukowska-Strzyżewska et al., 1980).

Chemical Reactions and Properties

Fluoropyrrolidines exhibit unique chemical reactivities due to the presence of the fluorine atom. The fluorination of pyrrolidine rings introduces electron-withdrawing effects that can influence the outcome of nucleophilic substitutions and other reactions. For example, the synthesis of 4-fluoropiperidines and 3-fluoropyrrolidines highlights the regioselective introduction of fluorine and amino groups into the pyrrolidine ring, producing bifunctional building blocks for pharmaceutical development (Verniest et al., 2010).

科学研究应用

药物发现与开发

反式-4-氟-3-甲氧基吡咯烷盐酸盐: 是一种在药物发现中用途广泛的化合物,因为它含有吡咯烷环,而吡咯烷环是许多生物活性化合物中常见的结构特征。 吡咯烷环因其能够有效探索药效基团空间、贡献立体化学以及增加三维覆盖而受到重视 {svg_1}。这种化合物可用于合成具有潜在治疗效果的新型分子,特别是在开发具有靶点选择性的药物方面。

有机合成

在有机化学中,反式-4-氟-3-甲氧基吡咯烷盐酸盐作为构建复杂分子的基本单元。其固体形式和室温下的稳定性使其适用于各种合成应用。 它可以参与形成新的碳氮键的反应,这对于构建生物碱结构和其他含氮化合物至关重要 {svg_2}。

分子生物学研究

鉴于其反应性,该化合物在分子生物学中的作用可能与其在修饰 DNA 或 RNA 序列或结构方面的潜力有关。 它可能用于设计探针或作为与核酸相互作用的较大分子的一部分,尽管该领域中的具体应用需要进一步探索 {svg_3}。

立体化学研究

反式-4-氟-3-甲氧基吡咯烷盐酸盐中吡咯烷环中碳原子的立体异构性使研究人员能够研究立体化学对生物活性的影响。 可以合成和测试不同的立体异构体,以了解空间取向如何影响对对映选择性蛋白质的结合 {svg_4}。

药代动力学和药物代谢

研究人员可以使用反式-4-氟-3-甲氧基吡咯烷盐酸盐研究药物代谢和药代动力学。 其氟原子可以在 19F 核磁共振研究中充当示踪剂,有助于追踪该化合物在生物系统中的分布和分解 {svg_5}。

化学安全与毒理学

反式-4-氟-3-甲氧基吡咯烷盐酸盐的安全概况对于在实验室环境中进行处理和使用至关重要。 其危险性说明和预防措施为理解其毒理学效应和安全操作程序提供了一个框架 {svg_6}。

分析化学

安全和危害

The safety information for “trans-4-Fluoro-3-methoxypyrrolidine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

属性

IUPAC Name |

(3R,4R)-3-fluoro-4-methoxypyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYUPOATRRHOKQ-TYSVMGFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNC[C@H]1F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2108511-81-3 |

Source

|

| Record name | rac-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (E)-3-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylprop-2-enoate](/img/no-structure.png)

![2-[3-(2-Methoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1182296.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1182297.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1182298.png)